molecular formula C22H20ClNO3 B11488057 1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine

1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine

Cat. No.: B11488057
M. Wt: 381.8 g/mol
InChI Key: VKKLEYGRMSSUHU-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine, also known by its systematic name benzo-1,3-dioxol-5-ol acetate , has the following chemical properties:

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Formation of the Benzodioxole Ring: Starting from suitable precursors, the benzodioxole ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced using appropriate reagents.

    Chlorination and Oxybenzylation: The chlorobenzyl and oxybenzyl moieties are added sequentially.

    Methylation: The final step involves methylation of the amine group.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carbonyl group can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl positions. Common reagents include strong acids, bases, and metal catalysts.

Major products:

  • Oxidation: Ketones or aldehydes.
  • Reduction: Secondary amines.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine finds applications in:

    Medicine: Potential as a pharmaceutical intermediate or drug candidate.

    Chemical Research: Used in the synthesis of other compounds.

    Industry: May have applications in materials science or specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]methanamine

InChI

InChI=1S/C22H20ClNO3/c23-19-8-5-16(6-9-19)14-25-20-4-2-1-3-18(20)13-24-12-17-7-10-21-22(11-17)27-15-26-21/h1-11,24H,12-15H2

InChI Key

VKKLEYGRMSSUHU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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